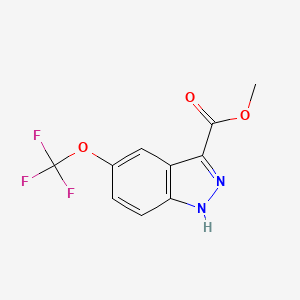

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O3/c1-17-9(16)8-6-4-5(18-10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLZQYVEOWEKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670615 | |

| Record name | Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932041-12-8 | |

| Record name | Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(Trifluoromethoxy)-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethoxy (-OCF3) group onto the indazole scaffold imparts unique physicochemical properties, making this moiety highly valuable for the development of novel therapeutic agents. This document outlines a robust and validated two-step synthetic pathway, beginning with the formation of the core intermediate, 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid, from a substituted isatin precursor, followed by a classic Fischer esterification. We provide detailed, step-by-step protocols, mechanistic insights, and a full characterization profile including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Trifluoromethoxy-Indazole Scaffold

The indazole core is a privileged scaffold in drug discovery, forming the structural basis for numerous approved drugs, including the anti-cancer agent axitinib and the anti-emetic granisetron. Its rigid bicyclic structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups to optimize interactions with biological targets.

The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's pharmacological profile. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.[1]

-

Increased Lipophilicity: The -OCF3 group is highly lipophilic (Hansch π ≈ +1.04), which can improve a molecule's ability to cross biological membranes, enhancing absorption and bioavailability.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can alter the pKa of nearby functionalities and modulate ligand-receptor binding interactions.[2][3]

Consequently, this compound is not merely a chemical compound but a strategic starting material, designed for chemists seeking to leverage these benefits in the synthesis of next-generation therapeutics.[4]

Recommended Synthetic Pathway

The synthesis of the target compound is efficiently achieved via a two-stage process. This pathway is selected for its reliability, use of well-established chemical transformations, and the commercial availability of the initial starting materials.

Caption: Overall synthetic workflow for the target compound.

Stage 1: Synthesis of 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid

The formation of the indazole ring system from an isatin precursor is a classic and robust method.[5] The reaction proceeds through a base-catalyzed hydrolysis of the isatin amide bond, followed by diazotization of the resulting aniline and subsequent reductive cyclization.

Caption: Key transformations in the formation of the indazole ring.

Experimental Protocol: Stage 1

-

Ring Opening: To a round-bottom flask equipped with a reflux condenser, add 5-(trifluoromethoxy)isatin (1.0 eq). Add a 10% aqueous solution of sodium hydroxide (NaOH, 3.0 eq). Heat the mixture to reflux for 2-3 hours until the isatin has completely dissolved and the solution is homogenous.

-

Causality: The basic hydrolysis cleaves the cyclic amide bond of the isatin to form the sodium salt of 2-amino-4-(trifluoromethoxy)phenylglyoxylic acid. Heating ensures the reaction goes to completion.

-

-

Cooling & Diazotization: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH 1-2). While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise. Stir for 30 minutes.

-

Causality: The acidic conditions protonate the amino group, which then reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to generate a diazonium salt. Low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

-

Reductive Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Causality: SnCl₂ is a mild reducing agent that reduces the diazonium salt to a transient hydrazine intermediate. This intermediate then undergoes spontaneous intramolecular cyclization via condensation between the hydrazine and the ketone, followed by aromatization to form the stable indazole ring.

-

-

Work-up and Isolation: After the addition is complete, allow the mixture to stir and warm to room temperature for 1-2 hours. The product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol. Dry the solid under vacuum to yield 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid.

Stage 2: Synthesis of this compound

The conversion of the carboxylic acid to its corresponding methyl ester is achieved via the Fischer esterification. This is an acid-catalyzed equilibrium reaction driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.[6]

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Experimental Protocol: Stage 2

-

Reaction Setup: To a round-bottom flask, add 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid (1.0 eq) and suspend it in methanol (20-30 mL per gram of acid).

-

Causality: Methanol acts as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield.

-

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.

-

Causality: Sulfuric acid is the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The addition is done cautiously as it is an exothermic process.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the excess methanol by rotary evaporation. Redissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid catalyst.

-

Self-Validation: The addition of NaHCO₃ will cause effervescence (CO₂ release) as it neutralizes the H₂SO₄. The washing should be continued until no more gas is evolved. This step is crucial for removing the catalyst which could otherwise hydrolyze the ester product.

-

-

Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization of the Final Product

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are based on established values for analogous indazole structures and predictive principles.[7][8]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~13.5-14.0 (br s, 1H, NH ), ~8.1-8.2 (d, 1H, Ar-H 4), ~7.7 (d, 1H, Ar-H 7), ~7.4 (dd, 1H, Ar-H 6), 4.0 (s, 3H, -OCH ₃). The exact shifts of aromatic protons are influenced by the -OCF₃ group. |

| ¹³C NMR | δ (ppm): ~163 (C=O), ~145 (Ar-C), ~141 (Ar-C), ~125 (Ar-C), ~122 (q, J ≈ 257 Hz, C F₃), ~120 (Ar-C), ~118 (Ar-C), ~112 (Ar-C), ~52 (-OC H₃). |

| ¹⁹F NMR | δ (ppm): A sharp singlet is expected around -58 to -60 ppm, characteristic of the -OCF₃ group. |

| Mass Spec (EI) | m/z: Expected [M]⁺ at 260. Key fragments would include [M-31]⁺ (loss of ·OCH₃) and [M-59]⁺ (loss of ·COOCH₃).[9] |

| FT-IR | ν (cm⁻¹): ~3300-3100 (broad, N-H stretch), ~1720 (strong, C=O ester stretch), ~1250 & ~1160 (very strong, C-F stretches of -OCF₃), ~1210 (C-O stretch).[10] |

| Appearance | Off-white to pale yellow solid. |

Safety and Handling

-

Reagents: Concentrated acids (HCl, H₂SO₄) are highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

-

Reactions: The diazotization step must be performed at low temperatures as diazonium salts can be explosive when isolated or heated. The addition of acid to the methanolic suspension is exothermic.

Conclusion

This guide details a reliable and scalable synthetic route for this compound, a valuable intermediate for drug discovery and development. The two-stage process, involving a classical indazole synthesis from isatin followed by Fischer esterification, is built upon well-understood and trustworthy chemical principles. The provided protocols and characterization data serve as a self-validating system for researchers, ensuring the production of high-purity material for subsequent synthetic applications.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Available at: [Link])

-

In-PharmaChem. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. (Available at: [Link])

-

Zaharia, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. (Available at: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (Available at: [Link])

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Available at: [Link])

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. (Available at: [Link])

-

Ciupa, A., et al. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Available at: [Link])

-

Jerkovich, B., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Journal of Mass Spectrometry. (Available at: [Link])

-

Luo, Y., et al. (2024). Synthetic cannabinoid receptor agonists containing silicon: exploring the metabolic pathways of ADMB- and Cumyl-3TMS-PrINACA. Archives of Toxicology. (Source from: ResearchGate, [Link])

-

Penning, T. D., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters. (Available at: [Link])

-

University of Calgary. (n.d.). Fischer Esterification. (Available at: [Link])

- Halcomb, R. L., & Danishefsky, S. J. (2011). Methods for the preparation of indazole-3-carboxylic acid. Google Patents, US20110172428A1.

-

Angerer, V., et al. (2021). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Toxicology. (Source from: ResearchGate, [Link])

-

Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. (Available at: [Link])

-

Shevyrin, V., et al. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Forensic Science International. (Available at: [Link])

-

Mount Allison University. (n.d.). Experiment 10: Fischer Esterification. (Available at: [Link])

-

Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal. (Available at: [Link])

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. (Available at: [Link])

-

Wang, C., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. (Available at: [Link])

-

Cannaert, A., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. (Source from: ResearchGate, [Link])

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. (Available at: [Link])

-

D. L. Boger, et al. (2007). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 84, 149. (Available at: [Link])

-

Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc. (Source from: Semantic Scholar, [Link])

-

Hopfgartner, G. (n.d.). Ion fragmentation of small molecules in mass spectrometry. (Available at: [Link])

-

Elguero, J., et al. (1976). 13C NMR of indazoles. Canadian Journal of Chemistry. (Source from: ResearchGate, [Link])

-

Ibrahim, M. M., & El-Hafez, H. M. A. (2012). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. (Available at: [Link])

-

Foces-Foces, C., et al. (1976). 13C NMR of indazoles. Journal of Heterocyclic Chemistry. (Source from: ResearchGate, [Link])

-

Castillo, O., et al. (2020). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. ResearchGate. (Available at: [Link])

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. (Available at: [Link])

-

MySkinRecipes. (n.d.). 5-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID. (Available at: [Link])

-

Schutte, M., et al. (2012). 5-(Trifluoromethoxy)isatin. Acta Crystallographica Section E. (Source from: ResearchGate, [Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID [myskinrecipes.com]

- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate: Physicochemical Properties and Strategic Insights for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole core is recognized as a privileged scaffold, a structural motif that appears in a multitude of biologically active compounds.[1][2][3] Its versatile nature allows for substitution at various positions, leading to a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][4] This guide focuses on a specific, strategically designed derivative: methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate .

The thoughtful incorporation of a trifluoromethoxy (-OCF3) group at the 5-position and a methyl carboxylate group at the 3-position is not arbitrary. The trifluoromethoxy group is a bioisostere of the methoxy group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[5] The ester at the 3-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amide or other ester analogs.

This document serves as a comprehensive technical guide to the core physicochemical properties of this compound, providing both established data and predictive insights. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key parameters, empowering researchers to validate and expand upon the data presented herein.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its advancement through the drug discovery pipeline. These parameters govern solubility, permeability, metabolic stability, and ultimately, bioavailability.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₇F₃N₂O₃ | [6] |

| Molecular Weight | 260.17 g/mol | [6] |

| CAS Number | 932041-12-8 | [6] |

| Melting Point | 181-182 °C | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

Solubility, Lipophilicity, and Ionization

| Property | Predicted/Inferred Value | Experimental Protocol |

| Boiling Point | Not available (likely decomposes before boiling) | N/A |

| Aqueous Solubility | Low (predicted) | See Protocol 1 |

| Organic Solvent Solubility | Soluble in DMSO, DMF, Methanol (predicted) | See Protocol 1 |

| LogP (Octanol/Water Partition Coefficient) | Moderately lipophilic (predicted) | See Protocol 2 |

| pKa (Acid Dissociation Constant) | Weakly acidic (NH proton, predicted pKa ~12-14) | See Protocol 3 |

Causality Behind Predicted Properties:

-

The indazole ring system is largely planar and aromatic, contributing to its crystalline nature and relatively high melting point.

-

The trifluoromethoxy group significantly increases lipophilicity (hydrophobicity) compared to a methoxy or hydroxyl group, thus predicting low aqueous solubility.[5]

-

The ester and the aromatic system suggest solubility in common organic solvents used in drug discovery.

-

The N-H proton of the indazole ring is the most acidic proton, but its pKa is expected to be high, meaning it will be largely unionized at physiological pH.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data is essential for structural confirmation and quality control. While experimental spectra for this specific molecule are not publicly available, the following are predicted characteristics based on analogous structures.[1][7][8]

-

¹H NMR:

-

Aromatic protons on the benzene ring will appear as doublets and doublet of doublets in the range of δ 7.0-8.5 ppm.

-

The methyl ester protons will be a singlet at approximately δ 3.9-4.1 ppm.

-

The N-H proton will likely be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the δ 110-145 ppm region.

-

The ester carbonyl carbon will be significantly downfield, around δ 160-165 ppm.

-

The methyl ester carbon will appear around δ 52-55 ppm.

-

The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR:

-

A singlet for the -OCF₃ group is expected, with a chemical shift characteristic of this moiety.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks would include N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and strong C-F stretching bands (in the 1200-1000 cm⁻¹ region).

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z 260.04. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

-

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are provided for the experimental determination of key physicochemical properties. These methods are standard in the pharmaceutical industry and are designed to be self-validating through appropriate controls and replicates.

Protocol 1: Determination of Thermodynamic Solubility

This protocol utilizes the reliable shake-flask method to determine the equilibrium solubility of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (typically 25°C or 37°C) for a sufficient time (24 to 48 hours) to allow the system to reach equilibrium.

-

Sample Processing: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Protocol 2: Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the gold standard for LogP determination.

Caption: Workflow for LogP Determination via Shake-Flask Method.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or a relevant buffer, e.g., PBS pH 7.4) to ensure thermodynamic equilibrium.

-

Dissolution: Dissolve a small, accurately weighed amount of the compound in the n-octanol-saturated water.

-

Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution in a sealed container. Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: Determination of pKa via Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the addition of a titrant.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

Preparation: Prepare a solution of the compound at a known concentration in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

-

Titration Setup: Calibrate a pH meter using standard buffers. Place the compound solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small increments. After each addition, stir the solution and record the stable pH reading.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve, which corresponds to the point where half of the compound is ionized.

Synthetic Strategy

The synthesis of this compound would likely proceed from the corresponding 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid.[9] A common and straightforward method for the esterification of a carboxylic acid is the Fischer esterification.

Proposed Synthetic Route:

-

Starting Material: 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid. This precursor is commercially available or can be synthesized through multi-step organic synthesis.

-

Esterification: The carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the methyl ester.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Conclusion: A Compound of Strategic Value

This compound is a molecule designed with intent. The combination of the privileged indazole scaffold, the metabolically robust and lipophilic trifluoromethoxy group, and a versatile ester handle makes it a compound of significant interest for drug discovery programs. While a complete experimental dataset for this specific molecule is not yet in the public domain, this guide provides the known foundational data, predictive insights based on sound chemical principles, and robust, validated protocols for its full physicochemical characterization. By applying the methodologies outlined herein, researchers can confidently generate the necessary data to unlock the full potential of this and related compounds in the pursuit of novel therapeutics.

References

-

Shaikh, A.; et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. [Link]

-

Teixeira, F. C.; et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Chem-Impex. 5-Trifluoromethoxy-1H-indazole-3-carboxylic acid. [Link]

-

MySkinRecipes. 5-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

MDPI. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. [Link]

-

PubMed Central. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]

-

NIH National Library of Medicine. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

ResearchGate. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

PubChem. 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid. [Link]

-

University of Lisbon. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]

-

Wiley Online Library. Supporting Information for [3 + 2] Cycloaddition of Arynes with Diazo Compounds: A Facile Synthesis of 1H-Indazoles. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

ResearchGate. Trifluoromethyl ethers - Synthesis and properties of an unusual substituent. [Link]

-

Wiley Online Library. Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Triflates with CO2. [Link]

-

University of Groningen. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]

-

MySkinRecipes. 5-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID. [Link]

- Google Patents.

-

ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]

-

Beilstein Journals. Supporting Information: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. [Link]

-

NIH National Library of Medicine. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

NIH National Library of Medicine. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

-

ResearchGate. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

- Google Patents.

-

ResearchGate. 13 C NMR of indazoles. [Link]

-

eScholarship. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

-

NIH National Library of Medicine. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID [myskinrecipes.com]

- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. chemimpex.com [chemimpex.com]

A Multi-Technique Approach to the Structural Analysis and Confirmation of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Abstract

In the landscape of modern drug discovery, the unambiguous structural determination of novel small molecules is a cornerstone of successful development pipelines.[1][2] This guide provides an in-depth technical framework for the comprehensive structural analysis and confirmation of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, a heterocyclic compound of interest to medicinal chemists and researchers. We will explore a synergistic application of advanced spectroscopic and analytical techniques, emphasizing not just the procedural steps, but the underlying scientific rationale that transforms a collection of data into a validated molecular structure. This document is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, self-validating workflow to the characterization of complex small molecules.

Introduction: The Imperative of Structural Integrity

This compound belongs to the indazole class of compounds, a scaffold frequently explored in the development of therapeutic agents. The introduction of a trifluoromethoxy group imparts unique electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Given its potential as a synthetic intermediate for biologically active molecules, the precise confirmation of its structure is paramount.[3] An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the drug discovery process.

This guide will detail a multi-pronged analytical strategy designed to provide orthogonal data points, thereby creating a self-validating system for structural confirmation. We will delve into the "why" behind each technique, explaining how the specific functionalities of the target molecule inform our analytical choices.

The Analytical Blueprint: A Symphony of Techniques

Our approach to the structural elucidation of this compound integrates several powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation.[4][5]

Caption: A flowchart illustrating the integrated analytical approach for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment and connectivity of atoms within the molecule. For this compound, a suite of NMR experiments is essential.

3.1. ¹H NMR: The Proton Landscape

-

Causality: ¹H NMR provides information about the number, environment, and coupling of protons in the molecule. The aromatic protons on the indazole ring will exhibit characteristic chemical shifts and splitting patterns, while the methyl ester protons will appear as a singlet. The N-H proton of the indazole ring is also a key diagnostic signal.

-

Expected Signals:

-

Aromatic Protons: Signals in the δ 7.0-8.5 ppm range, with splitting patterns dictated by their positions on the indazole ring.

-

Methyl Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.

-

Indazole N-H Proton: A broad singlet, typically at a higher chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.

-

3.2. ¹³C NMR: The Carbon Backbone

-

Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms. The trifluoromethoxy and carbonyl carbons will have distinct chemical shifts.

-

Expected Signals:

-

Aromatic Carbons: Multiple signals in the δ 110-145 ppm range.

-

Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm range.[7]

-

Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.

-

Trifluoromethoxy Carbon (-OCF₃): A quartet due to coupling with the three fluorine atoms.

-

3.3. ¹⁹F NMR: The Fluorine Probe

-

Causality: ¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorine-containing compounds.[8] The chemical shift of the -OCF₃ group is a direct confirmation of its presence and electronic environment.[9]

-

Expected Signal:

-

A singlet for the -OCF₃ group, typically in the range of δ -58 to -60 ppm (referenced to CFCl₃).[10]

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[6]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy.[5] This is a critical step in confirming the molecular formula.

-

Causality: By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular weight. The fragmentation pattern can also provide structural information, particularly for identifying the indazole core and the loss of specific functional groups.[11][12]

Expected Data

| Technique | Expected m/z [M+H]⁺ | Molecular Formula |

| HRMS (ESI+) | 261.0481 | C₁₀H₇F₃N₂O₃ |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. Compare the measured mass to the theoretical mass for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

-

Causality: Specific chemical bonds vibrate at characteristic frequencies. By identifying these vibrational frequencies, we can confirm the presence of key functional groups such as N-H, C=O, C-O, and the aromatic ring.

Expected Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3100 | Indazole N-H |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H |

| C=O Stretch (Ester) | 1730-1710 | Carbonyl of the methyl ester |

| C=C Stretch (Aromatic) | 1620-1450 | Aromatic ring vibrations |

| C-O Stretch | 1300-1100 | Ester and trifluoromethoxy C-O |

| C-F Stretch | 1200-1000 | Strong absorptions from the -OCF₃ group |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule's structure.

Single-Crystal X-Ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structural determination in the solid state.[13][14]

-

Causality: By diffracting X-rays off a single crystal of the compound, we can determine the precise spatial arrangement of every atom, including bond lengths, bond angles, and intermolecular interactions.[15]

Sources

- 1. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 2. quora.com [quora.com]

- 3. 5-TRIFLUOROMETHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID [myskinrecipes.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Crystal Structure Prediction for Small Molecule Drug Development: A Rogue Crystallographer's Point of View - American Chemical Society [acs.digitellinc.com]

- 15. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Trifluoromethoxy-Substituted Indazoles

An In-depth Technical Guide:

Executive Summary

The indazole nucleus is a cornerstone "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets have made it a focus of intensive research. This guide delves into a specific, highly promising class of derivatives: trifluoromethoxy-substituted indazoles. The trifluoromethoxy (-OCF3) group is a unique bioisostere that offers significant advantages over more common substituents like methoxy (-OCH3) or trifluoromethyl (-CF3).[4][5] Its potent electron-withdrawing nature, combined with increased lipophilicity and metabolic stability, provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][6] This document provides a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action of these compounds, intended for researchers, medicinal chemists, and drug development professionals. We will explore their significant potential as anticancer and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The Scientific Rationale: Indazole and the Trifluoromethoxy Advantage

The Indazole Scaffold: A Versatile Pharmacophore

Indazole, a bicyclic aromatic heterocycle, exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[7][8] This scaffold is a key feature in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, highlighting its proven therapeutic relevance.[1][2][9] The indazole ring system's nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for critical interactions within the ATP-binding pockets of protein kinases, a common mechanism for anticancer activity.[9][10] Its rigid structure provides a reliable anchor for orienting various substituents to probe and optimize interactions with diverse biological targets.

The Trifluoromethoxy Group: A Tool for Enhanced Drug-like Properties

The strategic incorporation of fluorine into drug candidates is a well-established method for improving metabolic stability, binding affinity, and bioavailability.[4] The trifluoromethoxy (-OCF3) group, in particular, offers a distinct set of properties:

-

Metabolic Stability: The strong carbon-oxygen bond in the -OCF3 group is significantly more resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to a standard methoxy group, which is prone to O-demethylation.[4] This can lead to a longer plasma half-life and reduced potential for reactive metabolite formation.

-

Lipophilicity: The -OCF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and potentially the blood-brain barrier.[4][5] This property is crucial for reaching intracellular targets.

-

Electronic Effects: As a strong electron-withdrawing group, the -OCF3 moiety can modulate the pKa of nearby functional groups and influence the overall electronic character of the aromatic system, thereby affecting target binding interactions.[4]

These characteristics make the trifluoromethoxy group a superior choice for chemists aiming to overcome common drug development hurdles like poor metabolic stability and low cell permeability.

Synthesis Strategies for Trifluoromethoxy-Substituted Indazoles

The construction of the trifluoromethoxy-substituted indazole core can be achieved through several established synthetic routes. A common and effective strategy involves the cyclization of an appropriately substituted aryl precursor. The trifluoromethoxy group is typically introduced early in the synthesis, often starting from a commercially available trifluoromethoxy-substituted aniline or phenol.

A generalized workflow often involves the nitrosation of a substituted o-toluidine followed by a cyclization reaction to form the indazole ring.[11] Subsequent functionalization, for example at the C3 position, can then be achieved using modern cross-coupling methodologies.

Caption: A generalized synthetic workflow for producing diverse trifluoromethoxy-indazole derivatives.

Anticancer Activity: Targeting Dysregulated Cell Signaling

The most extensively documented biological activity of indazole derivatives is their ability to function as anticancer agents, primarily through the inhibition of protein kinases.[1][3][12] Kinases are crucial regulators of cell signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and angiogenesis.[1] Trifluoromethoxy-substituted indazoles are being explored as potent inhibitors of several key kinase families.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many indazole derivatives target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][11] These receptors are critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[11] By binding to the ATP pocket of the kinase domain, the indazole inhibitor prevents phosphorylation and activation of downstream signaling cascades, ultimately blocking tumor neovascularization.

Caption: Inhibition of the VEGFR-2 signaling pathway by a trifluoromethoxy-indazole derivative.

Quantitative In Vitro Antiproliferative Data

The potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific data for a wide range of trifluoromethoxy-substituted indazoles is an active area of research, the strategic inclusion of related fluorinated groups has shown significant potency.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 1H-Indazole-3-amine Derivatives | Hep-G2 (Liver Cancer) | 3.32 | [13] |

| Substituted Indazole Derivative (2f) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [14][15] |

| Trifluoromethyl Indazole Derivative | Various Cancer Lines | Varies | [16] |

| 3-Amino-1H-indazole Derivatives | HT-29, MCF-7, A-549 | 0.43 - 3.88 | [16] |

Note: This table compiles data for structurally related indazole compounds to illustrate general potency. The development of trifluoromethoxy-specific analogs builds upon these findings, aiming to improve potency and pharmacokinetic properties.

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating conditions ranging from arthritis to neuroinflammation.[8][17][18]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[17] Additionally, some derivatives can modulate the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and reduce oxidative stress by scavenging free radicals.[17] More recently, research into related structures has shown that trifluoromethyl-phenyl-indazoles can act as potent antagonists of the TRPA1 ion channel, a key mediator of inflammatory pain.[19][20]

| Compound | Target | Max Inhibition (%) | IC50 (µM) | Reference |

| Indazole | COX-2 | 70 | 23.42 | [17] |

| 5-Aminoindazole | COX-2 | 78 | 12.32 | [17] |

| 6-Nitroindazole | IL-1β | 73-79 | 100.75 | [17] |

| 5-(2-(Trifluoromethyl)phenyl)indazole | TRPA1 | - | 0.015 | [19] |

Other Potential Biological Activities

Beyond cancer and inflammation, the versatile indazole scaffold has been functionalized to exhibit other important biological activities.

-

Antifungal Activity: Certain indazole-triazole conjugates have shown significant in vitro and in vivo efficacy against fungal pathogens like Candida albicans and Aspergillus spp.[21] The incorporation of trifluoromethoxy groups into pyrazole analogues, a related heterocycle, has also yielded compounds with potent antifungal properties.[22]

-

Neuroprotective Effects: Fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS), with some compounds showing selectivity for the inducible (NOS-II) versus the neuronal (NOS-I) isoform.[23] This selectivity is a promising strategy for developing neuroprotective agents that can mitigate damage from ischemic events.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are methodologies for assessing the core biological activities of trifluoromethoxy-substituted indazoles.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[16]

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted indazole test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2).[11]

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare a 1x kinase buffer, ATP solution at 2x the final desired concentration, and a suitable substrate (e.g., a specific peptide).

-

Master Mix: Prepare a master mix containing the kinase buffer, ATP, and substrate.

-

Plate Setup: Dispense the master mix into the wells of a white 96-well plate.

-

Compound Addition: Add the trifluoromethoxy-substituted indazole test compound at various concentrations to the designated wells. Control wells should contain a vehicle solvent.

-

Reaction Initiation: Add the target kinase (e.g., VEGFR-2) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a luminescence-based detection reagent (which measures the amount of ATP remaining). The signal is inversely proportional to kinase activity.

-

Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.

-

Analysis: Convert the raw luminescence data to percent inhibition relative to controls and calculate the IC50 value.

Conclusion and Future Perspectives

Trifluoromethoxy-substituted indazoles represent a highly promising frontier in medicinal chemistry. The unique combination of the privileged indazole scaffold with the advantageous physicochemical properties of the -OCF3 group provides a compelling strategy for the development of novel therapeutics. The potent anticancer activity, driven primarily by kinase inhibition, and the emerging evidence of significant anti-inflammatory and analgesic effects, underscore the broad therapeutic potential of this chemical class. Future research should focus on elucidating detailed structure-activity relationships, optimizing selectivity profiles to minimize off-target effects, and advancing lead candidates into in vivo efficacy and pharmacokinetic studies. The continued exploration of these compounds is poised to deliver a new generation of drugs with improved efficacy and safety profiles for treating a range of complex human diseases.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (RSC Advances) [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Molecules/MDPI) [Link]

-

Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (Journal of Medicinal Chemistry/ACS Publications) [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (Molecules/MDPI) [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (ACS Omega/ACS Publications) [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (Molecules/MDPI) [Link]

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (ResearchGate) [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Molecules/MDPI) [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (Molecules/MDPI) [Link]

-

New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. (OUCI) [Link]

-

Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. (PubMed) [Link]

-

Discovery of novel indazole-linked triazoles as antifungal agents. (PubMed) [Link]

-

Trifluoromethylation of 2H‐indazole with Langlois reagent. (ResearchGate) [Link]

-

Design of indazole derivatives 32-33 as TTK inhibitors. (ResearchGate) [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (RSC Advances) [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (Bioscience, Biotechnology, and Biochemistry/Taylor & Francis Online) [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (National Center for Biotechnology Information) [Link]

-

Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (Novartis OAK) [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (PubMed) [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (Journal of Clinical and Diagnostic Research) [Link]

-

Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (PubMed) [Link]

-

1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. (PubMed) [Link]

-

Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. (PubMed) [Link]

-

New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. (ResearchGate) [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (National Center for Biotechnology Information) [Link]

-

The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs. (PubMed) [Link]

-

Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (National Center for Biotechnology Information) [Link]

-

Indazole derivatives as inhibitors of FGFR1. (ResearchGate) [Link]

-

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid. (Pharma Innovation) [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (Molecules/MDPI) [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (PubMed) [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Chloro-3-(trifluoromethyl)-1H-indazole | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists - OAK Open Access Archive [oak.novartis.com]

- 21. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action for Indazole-3-Carboxylate Derivatives in Cellular Assays

Introduction: The Privileged Scaffold of Indazole-3-Carboxylate

The 1H-indazole-3-carboxylate core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets with high affinity.[1][2] Its derivatives are integral to numerous therapeutic candidates and approved drugs, demonstrating activities that span from kinase inhibition in oncology to receptor modulation in inflammation and neurology.[1][3][4][5] The versatility of this scaffold, allowing for extensive structure-activity relationship (SAR) studies, enables the fine-tuning of compounds for specific biological functions.[3]

However, this versatility demands a rigorous and multi-faceted approach to elucidating the precise mechanism of action (MoA). A potent effect in a biochemical assay is only the first step; a true understanding requires confirming that the compound engages its intended target within the complex milieu of a living cell and produces a downstream functional consequence. This guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for dissecting the MoA of indazole-3-carboxylate derivatives using a suite of complementary cellular assays.

Part 1: The First Pillar: Confirming Intracellular Target Engagement

The foundational question for any small molecule is whether it reaches and binds to its intended target in a physiological context. Cell membranes, efflux pumps, and intracellular protein concentrations can create a vast chasm between biochemical potency and cellular efficacy.[6] Therefore, the first and most critical step is to verify intracellular target engagement.

Core Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses the interaction between a ligand and its target protein in intact cells or tissues.[7][8]

Causality Behind the Choice: The principle of CETSA is rooted in thermodynamics: the binding of a ligand, such as an indazole-3-carboxylate derivative, typically stabilizes the target protein's structure.[9][10] This increased stability translates to a higher melting temperature (Tagg). By heating cell lysates or intact cells across a temperature gradient, one can observe a shift in the thermal denaturation profile of the target protein in the presence of a binding compound. A significant thermal shift is direct evidence of target engagement.[10][11] This assay is invaluable as it is label-free and provides a definitive link between the compound and its intracellular target.[11]

Caption: CETSA Experimental Workflow Diagram.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline for performing a CETSA experiment to determine the thermal shift of a target protein upon binding of an indazole-3-carboxylate derivative.

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in culture plates and grow to ~80-90% confluency.

-

Aspirate the culture medium and replace it with fresh medium containing the indazole derivative at the desired concentration or a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time (e.g., 1 hour) at 37°C to allow for compound uptake and target binding.

-

-

Heat Challenge:

-

Harvest the cells (e.g., by trypsinization or scraping) and resuspend them in a buffered solution (like PBS) with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).[8]

-

Immediately cool the samples on ice for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Protein Quantification:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Analyze the amount of the specific target protein remaining in the soluble fraction using a quantitative detection method such as Western Blot, ELISA, or mass spectrometry.[11]

-

-

Data Analysis:

-

Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

-

Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tagg). The difference in Tagg between the treated and control samples (ΔTagg) represents the thermal shift induced by the compound.

-

Part 2: The Second Pillar: Quantifying Functional Activity

Confirming target binding is essential, but it doesn't describe the functional outcome. The indazole-3-carboxylate derivative could be an inhibitor, an activator, an antagonist, or an allosteric modulator. The next series of assays quantifies this functional consequence.

Focus on Kinase Inhibition

Many indazole-3-carboxamides are designed as ATP-competitive or allosteric kinase inhibitors.[4][12] Cellular assays are critical to confirm that the compound can effectively inhibit the kinase in a competitive intracellular environment with high ATP concentrations.[6]

HTRF is a highly sensitive and robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology ideal for quantifying kinase activity.[13][14]

Causality Behind the Choice: This assay directly measures the product of the kinase reaction—the phosphorylated substrate.[15] It utilizes two fluorophores: a long-lifetime donor (e.g., Europium cryptate) typically conjugated to an antibody that recognizes a phosphorylated residue, and an acceptor fluorophore on the kinase substrate.[14][16] When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light.[17] An inhibitor prevents this phosphorylation, leading to a loss of the FRET signal. The time-resolved nature of the detection minimizes background fluorescence, enhancing sensitivity.[18]

Caption: Principle of a TR-FRET Kinase Inhibition Assay.

Detailed Protocol: HTRF® Kinase Assay

This protocol provides a general workflow for determining the IC50 of an indazole-3-carboxylate derivative against a target kinase.

-

Reagent Preparation:

-

Prepare a serial dilution of the indazole derivative in the appropriate assay buffer.

-

Prepare a solution containing the kinase enzyme.

-

Prepare a solution containing the specific kinase substrate (labeled with acceptor) and ATP at a concentration close to its Km for the enzyme.

-

-

Kinase Reaction:

-

In a microplate (e.g., 384-well), add the compound dilutions or vehicle control.

-

Add the kinase enzyme solution to all wells and briefly incubate (optional, for pre-incubation of inhibitor with enzyme).

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a detection mixture containing EDTA (to chelate Mg2+ required for kinase activity) and the Europium-labeled anti-phospho-substrate antibody (donor).

-

Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on an HTRF®-compatible microplate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[17]

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor Emission / Donor Emission) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Modulation of Receptors and Ion Channels

Indazole-3-carboxamides have also been developed as potent modulators of other target classes, such as Calcium-Release Activated Calcium (CRAC) channels and Prostanoid EP4 receptors.[19][20][21]

-

Calcium Influx Assays: For targets like CRAC channels, a primary cellular function is the control of intracellular calcium ([Ca2+]i). The activity of indazole-3-carboxamide blockers can be quantified by loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4). After stimulating the cells to induce calcium store depletion and subsequent calcium influx, the change in fluorescence is measured. An effective blocker will significantly reduce or prevent the rise in intracellular calcium.[19]

-

cAMP Assays: For G-protein coupled receptors (GPCRs) like the EP4 receptor, ligand binding modulates the activity of adenylyl cyclase, altering intracellular cyclic AMP (cAMP) levels. The antagonistic activity of an indazole derivative can be measured by stimulating cells with a known EP4 agonist and quantifying the resulting cAMP production (or lack thereof) in the presence of the inhibitor. Assays like the GloSensor™ cAMP assay provide a sensitive, real-time readout of these changes.[22]

Part 3: The Third Pillar: Assessing Downstream Phenotypic Effects

The final piece of the puzzle is to connect target inhibition to a meaningful cellular phenotype, such as inhibition of proliferation, induction of apoptosis, or suppression of migration.

Core Assay: BaF3 Cell Proliferation Assay

For kinase inhibitors targeting oncogenic drivers, the BaF3 cell transformation assay is a powerful tool.

Causality Behind the Choice: BaF3 is an IL-3 dependent murine pro-B cell line.[15] These cells normally die in the absence of IL-3. However, they can be engineered to express a constitutively active or oncogenic kinase, which hijacks the survival signaling pathways, making the cells IL-3 independent.[15] The survival of these engineered cells is now directly dependent on the activity of that specific kinase. Treatment with an effective indazole-based inhibitor of that kinase will shut down the survival signal and induce cell death, which can be easily measured. This provides a robust phenotypic readout that is mechanistically linked to the inhibition of the intended target.[6]

Part 4: Integrated Strategy and Data Interpretation

A compelling MoA narrative is built by synthesizing data from all three pillars of investigation. Discrepancies between assays are not failures but opportunities for deeper insight into a compound's properties, such as cell permeability, off-target effects, or mechanism of resistance.

Integrated MoA Elucidation Workflow

Caption: Integrated Workflow for MoA Elucidation.

Case Study: Hypothetical Data for "IZ-PAK1-007"

Let's consider a hypothetical indazole-3-carboxamide, IZ-PAK1-007, designed as an inhibitor of p21-activated kinase 1 (PAK1).

| Assay Type | Assay Name | Metric | Result for IZ-PAK1-007 | Interpretation |

| Target Engagement | Cellular Thermal Shift Assay (CETSA) | ΔTagg | + 4.2 °C | Positive: The compound binds to and stabilizes PAK1 inside intact cells, confirming target engagement. |

| Functional Activity | HTRF® PAK1 Kinase Assay | IC50 | 9.8 nM | Potent: The compound is a potent inhibitor of PAK1 enzymatic activity in a cellular lysate format.[4] |

| Phenotypic Effect | PAK1-dependent Cell Proliferation | GI50 | 150 nM | Active: The compound inhibits the proliferation of cells whose survival depends on PAK1 activity. |

Expert Analysis: The data provides a coherent MoA. CETSA confirms the compound gets into cells and binds PAK1. The HTRF assay shows it is a potent functional inhibitor. The BaF3 assay demonstrates this inhibition translates to a desired anti-proliferative effect. The ~15-fold shift between the biochemical IC50 and the cellular GI50 is common and reflects the challenges of the cellular environment (e.g., ATP competition, cell permeability), providing a more realistic measure of the compound's therapeutic potential.

Conclusion

Elucidating the mechanism of action for indazole-3-carboxylate derivatives requires a systematic, evidence-based approach that moves beyond simple biochemical screening. By integrating assays that confirm target engagement (CETSA), quantify functional activity (HTRF®, cAMP assays), and measure downstream phenotypic consequences (cell proliferation), researchers can build a robust and reliable model of a compound's biological activity. This multi-pillar strategy is essential for validating lead compounds, understanding structure-activity relationships in a cellular context, and ultimately advancing the most promising therapeutic candidates toward clinical development.

References

- HTRF Principle | Revvity. (URL: )

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (URL: )

- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). (URL: )

- Spotlight: Cell-based kinase assay form

-

HTRF® - Berthold Technologies GmbH & Co.KG. (URL: [Link])

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

-

HTRF®: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. (URL: [Link])

-

The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014). (URL: [Link])

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). (URL: [Link])

-

Fluorescent Cellular Assays for Kinase Inhibitors - ProQuest. (2022). (URL: [Link])

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. (URL: [Link])

-

What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd. (2024). (URL: [Link])

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). (URL: [Link])

-